Methyl 5-bromo-1H-indazole-4-carboxylate

Description

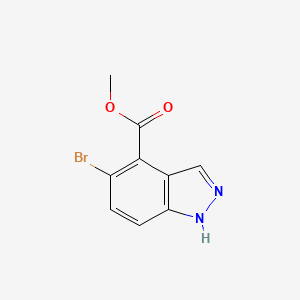

Methyl 5-bromo-1H-indazole-4-carboxylate (CAS 1037840-79-1) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . Its structure consists of an indazole core substituted with a bromine atom at position 5 and a methyl ester group at position 4 (Figure 1).

Key properties include:

Properties

IUPAC Name |

methyl 5-bromo-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKNYIAOEMIAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731109 | |

| Record name | Methyl 5-bromo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037840-79-1 | |

| Record name | Methyl 5-bromo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-1H-indazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

Methyl 5-bromo-1H-indazole-4-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine substitution enhances its reactivity, making it suitable for various organic synthesis reactions.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used to create more complex indazole derivatives. |

| Organic Synthesis | Acts as an intermediate in multi-step synthetic processes. |

Biology

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The presence of the bromine atom at the 5-position of the indazole ring is crucial for its biological activity.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial Activity | Interacts with bacterial cell membranes, disrupting their integrity. |

| Anticancer Activity | Induces apoptosis in cancer cells by modulating cell cycle regulation and DNA damage response pathways. |

Case Study: Anticancer Properties

A study assessed the efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell viability in liver and breast cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Medicine

This compound is explored as a precursor for drug development, particularly targeting specific enzymes or receptors involved in disease pathways.

| Application | Description |

|---|---|

| Drug Development | Serves as an intermediate in synthesizing pharmaceuticals targeting cancer and infectious diseases. |

| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes related to disease progression. |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials.

| Industry | Application |

|---|---|

| Specialty Chemicals | Used in creating advanced materials with specific properties for industrial applications. |

| Agrochemicals | Investigated for developing crop protection agents that enhance agricultural yields. |

Mechanism of Action

The mechanism by which Methyl 5-bromo-1H-indazole-4-carboxylate exerts its effects depends on its specific application. In drug development, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways to achieve therapeutic effects. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 5-bromo-1H-indazole-4-carboxylate with analogs differing in substituent positions, heterocyclic cores, or functional groups:

Key Comparative Insights

Positional Isomerism

- Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) shares the same molecular formula as the target compound but differs in substituent positions.

Functional Group Impact

- 5-Bromo-4-nitro-1H-indazole (CAS 2133005-85-1) replaces the ester with a nitro group, increasing electrophilicity and reactivity in substitution reactions. This makes it more suitable for synthesizing nitro-reduced intermediates .

- Methyl 3-chloro-1H-pyrazole-4-carboxylate (CAS 2089301-64-2) features a pyrazole core, which is smaller and less aromatic than indazole, affecting its π-π stacking and solubility .

Hydrogen Bonding and Reactivity

- The NH group in indazole derivatives enables hydrogen bonding, critical for crystal packing (as per graph set analysis ) and biological target interactions. Methylation at N1 (e.g., 5-Bromo-2,6-dimethyl-2H-indazole) eliminates this H-bond donor, reducing polarity .

- Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS 1093261-46-1) contains two NH groups, enhancing H-bonding capacity compared to indazole derivatives .

Biological Activity

Methyl 5-bromo-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential interactions with biological targets, and the synthesis of related derivatives.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 245.07 g/mol. The compound features a bromine atom at the 5-position of the indazole ring, which is significant for its biological activity and chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.07 g/mol |

| Structure | Indazole with carboxylate group |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A series of studies have evaluated its efficacy against various cancer cell lines:

- Cell Lines Tested :

- HEP3BPN 11 (liver cancer)

- MDA 453 (breast cancer)

- HL 60 (leukemia)

The compound demonstrated higher inhibitory activity against HEP3BPN 11 cells compared to standard chemotherapeutic agents like methotrexate, suggesting its potential as an anticancer agent.

While specific mechanisms remain under investigation, indazole derivatives, including this compound, have been linked to various biological pathways:

- Kinase Inhibition : Preliminary studies suggest that the compound may interact with kinases involved in cancer progression. Binding affinity studies indicate potential interactions with key targets in signaling pathways associated with tumor growth.

- Regioselectivity in Reactions : The compound has been used as a model for regioselective alkylation studies, which enhance understanding of its reactivity and potential modifications to improve biological activity .

Related Compounds and Variants

The biological activity of this compound can be compared with similar indazole derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | Contains chlorine; different biological profile | |

| Methyl 6-fluoro-1H-indazole-4-carboxylate | Fluorine substitution may enhance properties |

These variations illustrate how halogen substitutions can significantly influence the compound's reactivity and biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antitumor Efficacy : In vivo studies have shown that derivatives exhibit potent antitumor activity in mouse models, particularly against colon cancer .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents at specific positions on the indazole ring are crucial for enhancing inhibitory activities against various cancer cell lines .

- Pharmacological Studies : Recent pharmacological evaluations indicated that compounds derived from this compound possess favorable profiles for further development as therapeutic agents targeting multiple pathways involved in cancer progression.

Preparation Methods

Synthesis via Diazotization and Cyclization from Aminobenzoate Derivatives

One well-documented method involves the conversion of methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate to methyl 5-bromo-1H-indazole-4-carboxylate derivatives through diazotization and ring closure.

- Step 1: Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate is dissolved in acetic acid.

- Step 2: Sodium nitrite solution is added at 10–30 °C, and the mixture is stirred for 24 hours to effect diazotization.

- Step 3: The reaction mixture is concentrated under reduced pressure; the residue is diluted with saturated sodium bicarbonate solution and extracted with ethyl acetate.

- Step 4: The organic layer is washed, dried, and concentrated.

- Step 5: Purification by silica gel chromatography yields this compound with approximately 76% yield.

- $$ ^1H $$-NMR (CDCl3): δ 4.05 (3H, s), 7.66 (1H, s), 8.31 (1H, s), 10.60 (1H, br s)

- MS (ESI+): m/z 289 (M+H)

This method is efficient for producing halogenated indazole esters with good yield and purity, suitable for further functionalization.

Alternative Route via Condensation and Reduction to Avoid Isomer Formation

A patented method for preparing 5-bromo-1-methylindazole, closely related to the target compound, employs:

- Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine.

- Ring closure under alkaline conditions in a polar aprotic solvent.

- Reduction with borane to obtain the methylated indazole.

This approach avoids isomer mixtures commonly encountered in direct methylation of 5-bromoindazole and yields a product of high purity with a shorter synthetic route. Although this method is described for 5-bromo-1-methylindazole, the principles can be adapted for this compound synthesis by incorporating the carboxylate functionality at an appropriate stage.

Preparation of Related Brominated Indazoles via Lithiation and Formylation

Another synthetic strategy, though for 4-bromo-5-methyl-1H-indazole, provides insights into efficient ring construction that can be adapted for 5-bromo derivatives:

- Lithiation of 2-bromo-4-fluorotoluene with lithium diisopropylamide (LDA) at –78 °C.

- Formylation with dimethylformamide to yield an aldehyde intermediate.

- Reaction with methoxylamine hydrochloride and potassium carbonate to form an oxime.

- Ring closure with hydrazine hydrate in solvents such as tetrahydrofuran or ethanol at 40–100 °C.

This method achieves high yields (total yield ~72.3%) with minimized hazardous waste and is scalable for industrial production. The detailed reaction conditions are summarized in Table 1 below.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1. Lithiation and formylation | 2-bromo-4-fluorotoluene, LDA (2.0 M in THF), DMF | –78 °C | 1–2 h each | 87.6 |

| 2. Oxime formation | Methoxylamine hydrochloride, K2CO3, ethylene glycol dimethyl ether | 40–80 °C | 2–16 h | 78.4 |

| 3. Ring closure | Hydrazine hydrate, THF/dioxane/methanol/ethanol | 40–100 °C | 2–16 h | Not specified |

Table 1: Key reaction conditions for the preparation of brominated indazoles via lithiation and ring closure.

- The diazotization method provides a reliable route for this compound with good yield but involves lengthy reaction times and chromatographic purification, which may limit industrial scalability.

- The condensation and reduction method offers a cleaner synthesis with fewer isomeric byproducts, improving purity and process efficiency.

- The lithiation-based method, while demonstrated for a related compound, highlights the utility of organolithium chemistry for regioselective functionalization and efficient ring closure, with minimized hazardous waste.

- Solvent choice, temperature control, and reagent stoichiometry are critical parameters influencing yield and purity.

- Purification typically involves silica gel chromatography; however, optimization toward crystallization or alternative purification methods is desirable for scale-up.

- Analytical data such as $$ ^1H $$-NMR and mass spectrometry confirm structural integrity and purity.

This compound can be synthesized via several well-established methods, each with distinct advantages. The diazotization of amino-substituted benzoate esters remains a common approach with satisfactory yield. Alternative methods involving condensation and reduction or lithiation and formylation offer improvements in purity, yield, and environmental impact. Selection of the optimal method depends on the scale, available starting materials, and specific application requirements.

Q & A

Q. Table 1: Key Spectroscopic Data

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ | |

| Molecular Weight | 255.07 g/mol | |

| Crystal System | Monoclinic (if resolved via SCXRD) |

How can hydrogen bonding patterns in the crystal lattice be analyzed?

Advanced Research Question

Hydrogen bonding networks are critical for understanding packing efficiency and stability:

Graph Set Analysis : Use Etter’s formalism to categorize motifs (e.g., or ) by donor-acceptor distances and angles .

Mercury Software : Visualize interactions (e.g., N-H···O or C-H···Br) and quantify geometric parameters (distance, angle) using the Cambridge Structural Database (CSD) .

Validation : Compare observed patterns with similar indazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to identify trends .

What precautions are required for safe handling of this compound?

Basic Research Question

Safety protocols align with its hazard profile (H302, H315, H319, H335):

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of dust (P261).

First Aid : For eye contact, rinse with water for 15 minutes (P305+P351+P338) .

How do steric and electronic effects influence reactivity in cross-coupling reactions?

Advanced Research Question

The bromine substituent at position 5 and ester group at position 4 dictate reactivity:

Buchwald-Hartwig Amination : Steric hindrance from the indazole core may require bulky ligands (e.g., XPhos) for C-N bond formation.

Suzuki-Miyaura Coupling : Electronic effects from the electron-withdrawing ester group enhance oxidative addition of Pd(0) catalysts.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

How can the crystal structure be refined using SHELX software?

Advanced Research Question

SHELXL is widely used for small-molecule refinement:

Data Input : Integrate SCXRD data (e.g., .hkl files) and initial structural models.

Parameterization : Refine anisotropic displacement parameters for Br and O atoms.

Validation : Check R-factor convergence (e.g., R₁ < 0.05) and residual electron density maps for errors .

How does this compound compare to its structural analogs?

Advanced Research Question

Key differences include:

- Substitution Position : Bromine at position 5 vs. 6 (e.g., Methyl 6-bromo-1H-indazole-4-carboxylate, CAS 885518-49-0) alters steric and electronic profiles .

- Biological Activity : Analogous compounds (e.g., 5-fluoro-1H-indazole derivatives) show varied kinase inhibition due to halogen size and electronegativity .

What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question

Address discrepancies (e.g., NMR vs. SCXRD bond lengths) via:

Dynamic Effects : NMR captures time-averaged conformations, while SCXRD provides static snapshots.

Temperature Calibration : Perform SCXRD at low temperatures (e.g., 123 K) to reduce thermal motion artifacts .

Multi-Technique Validation : Correlate with IR (stretching frequencies) and computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.